molecular formula C15H10N2O6 B257517 3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid

3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid

Cat. No. B257517
M. Wt: 314.25 g/mol
InChI Key: WQPHHBJMDSZBPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid, also known as DNQX, is a synthetic compound that is widely used in scientific research. It is a non-competitive antagonist of the ionotropic glutamate receptors, which are involved in the transmission of nerve impulses in the brain. DNQX has been extensively studied for its effects on synaptic plasticity, learning, and memory.

Scientific Research Applications

3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid is widely used in scientific research to investigate the role of glutamate receptors in synaptic plasticity, learning, and memory. It has been shown to block the AMPA subtype of glutamate receptors, which are involved in the fast transmission of nerve impulses. By blocking these receptors, 3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid can prevent the induction of long-term potentiation (LTP), a process that is thought to underlie learning and memory. 3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid has also been used to study the mechanisms of epilepsy, stroke, and neurodegenerative diseases.

Mechanism of Action

3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid acts as a non-competitive antagonist of the AMPA subtype of glutamate receptors. It binds to a site on the receptor that is distinct from the glutamate binding site, and prevents the channel from opening in response to glutamate. This results in a decrease in the amplitude and duration of excitatory postsynaptic potentials (EPSPs), and a reduction in the induction of LTP.
Biochemical and Physiological Effects:
3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid has been shown to have a number of biochemical and physiological effects. It can reduce the release of glutamate from presynaptic terminals, and decrease the number of AMPA receptors on the postsynaptic membrane. It can also reduce the activity of NMDA receptors, which are involved in the induction of LTP. 3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid has been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid in lab experiments is that it is a selective antagonist of the AMPA subtype of glutamate receptors. This allows researchers to specifically investigate the role of these receptors in synaptic plasticity, learning, and memory. However, one limitation of using 3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid is that it can have off-target effects on other ion channels and receptors. It is also important to note that the concentration of 3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid used in experiments can affect its selectivity and potency.

Future Directions

There are several future directions for research on 3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid. One area of interest is the development of more selective and potent antagonists of AMPA receptors. Another area of interest is the investigation of the role of AMPA receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the use of 3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid in combination with other drugs or therapies may have therapeutic potential for the treatment of neurological disorders.

Synthesis Methods

3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid can be synthesized by the reaction of 2,3-dioxo-6-nitro-1,2,3,4-tetrahydrobenzo[f]quinoxaline with 3-bromopropanoic acid in the presence of a base. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the final product. The purity and yield of 3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid can be improved by recrystallization from a suitable solvent.

properties

Product Name

3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid

Molecular Formula

C15H10N2O6

Molecular Weight

314.25 g/mol

IUPAC Name

3-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)propanoic acid

InChI

InChI=1S/C15H10N2O6/c18-12(19)4-5-16-14(20)10-3-1-2-8-6-9(17(22)23)7-11(13(8)10)15(16)21/h1-3,6-7H,4-5H2,(H,18,19)

InChI Key

WQPHHBJMDSZBPO-UHFFFAOYSA-N

SMILES

C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)CCC(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)CCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.